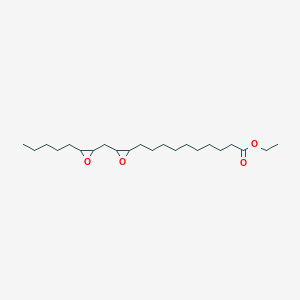

Ethyl 11,14-Diepoxyeicosanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZIQWVKZYIKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400001 | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355803-78-0 | |

| Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diepoxy Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diepoxy fatty acid esters, a class of molecules derived from the epoxidation of unsaturated fatty acid esters, are gaining significant attention across various scientific disciplines, including polymer chemistry and, increasingly, in the pharmaceutical sciences. Their unique chemical functionalities, particularly the reactive oxirane rings, coupled with a lipid backbone, offer a versatile platform for the development of novel biomaterials and drug delivery systems. This technical guide provides a comprehensive exploration of the core physical and chemical properties of diepoxy fatty acid esters. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights. It delves into the synthesis and characterization of these compounds, details their key physical and chemical attributes, and discusses their relevance in the context of drug development. The guide is structured to provide not just a repository of data, but a logical narrative that explains the causality behind experimental choices and protocols, ensuring a self-validating system of scientific integrity.

Introduction to Diepoxy Fatty Acid Esters

Diepoxy fatty acid esters are organic molecules characterized by a fatty acid ester backbone containing two oxirane (epoxy) rings. These compounds are typically synthesized from polyunsaturated fatty acids, such as linoleic acid, which are abundant in vegetable oils. The presence of the two epoxy groups on the aliphatic chain imparts a unique combination of polarity and reactivity to the otherwise nonpolar lipid structure. This dual nature is a key determinant of their physical properties and chemical behavior.

From a drug development perspective, the lipid-soluble backbone offers the potential for encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs). Simultaneously, the reactive epoxy groups can be leveraged for covalent modification, cross-linking, or targeted reactions, opening avenues for the design of advanced drug delivery systems, bio-based polymers, and specialized excipients.[1]

Synthesis and Purification

The most common method for synthesizing diepoxy fatty acid esters is through the epoxidation of the corresponding unsaturated fatty acid esters.[2] This process typically involves the reaction of the double bonds in the fatty acid chain with a peroxy acid, which acts as an oxygen donor.

The Epoxidation Reaction: A Mechanistic Overview

The epoxidation reaction is generally carried out in situ by reacting a carboxylic acid (commonly acetic or formic acid) with hydrogen peroxide in the presence of a catalyst to form the peroxy acid.[2] This peroxy acid then reacts with the double bonds of the unsaturated fatty acid ester to form the epoxide ring. The conversion of double bonds to epoxides can be highly efficient, often exceeding 99%.[2]

Caption: Workflow for the synthesis of diepoxy fatty acid esters.

Experimental Protocol: Synthesis of Diepoxidized Methyl Linoleate

This protocol describes a representative lab-scale synthesis of diepoxidized methyl linoleate.

Materials:

-

Methyl linoleate

-

Hydrogen peroxide (30% w/w)

-

Glacial acetic acid

-

Amberlite IR-120H ion exchange resin (catalyst)

-

Ethyl acetate (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl linoleate in ethyl acetate.

-

Add the Amberlite IR-120H catalyst to the solution.

-

Slowly add glacial acetic acid to the mixture while stirring.

-

Carefully add hydrogen peroxide dropwise to the reaction mixture. Caution: The reaction can be exothermic.

-

Heat the mixture to a specified temperature (e.g., 60-70°C) and maintain for several hours, monitoring the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography (GC).[3]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diepoxy fatty acid ester.

-

Further purification can be achieved through column chromatography if necessary.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of diepoxy fatty acid esters.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for monitoring the epoxidation reaction. The disappearance of the C=C stretching vibration band (around 3010 cm⁻¹) of the unsaturated precursor and the appearance of the characteristic C-O-C stretching bands of the oxirane ring (typically in the 820-950 cm⁻¹ region) confirm the formation of the epoxide.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR, the protons on the epoxy ring typically appear as a multiplet in the 2.9-3.2 ppm range. In ¹³C NMR, the carbons of the oxirane ring resonate in the 54-60 ppm region.[2]

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for determining the molecular weight and fragmentation patterns of the diepoxy fatty acid esters, thus confirming their identity.[2][5][6]

Chromatographic Analysis

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer, is used to assess the purity of the synthesized product and to quantify the conversion of the starting material.[3][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another effective technique for purity assessment and can be used to separate the diepoxy product from unreacted starting material and byproducts.[5][7]

Physical Properties

The physical properties of diepoxy fatty acid esters are influenced by the chain length of the fatty acid, the position of the epoxy groups, and the nature of the ester group. Generally, they are colorless to pale yellow, oily liquids at room temperature.[8]

| Property | Typical Value/Range | Significance in Drug Development |

| Appearance | Colorless to pale yellow liquid/waxy solid | Affects the aesthetics of the final formulation. |

| Viscosity | Higher than the corresponding unsaturated ester | Influences the injectability of parenteral formulations and the spreadability of topical preparations. |

| Density | Typically in the range of 0.9 - 1.0 g/cm³ | Important for formulation calculations and manufacturing processes. |

| Solubility | Soluble in nonpolar organic solvents, poorly soluble in water | Key for dissolving hydrophobic drugs and for the formation of lipid-based delivery systems.[9] |

| Boiling Point | Higher than the corresponding unsaturated ester | Relevant for purification processes such as distillation. |

| Melting Point | Generally low | Can influence the physical state of the final formulation at different storage temperatures. |

Chemical Properties and Reactivity

The chemical behavior of diepoxy fatty acid esters is dominated by the reactivity of the oxirane rings.

Ring-Opening Reactions

The three-membered epoxy ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of their utility in chemical synthesis and polymer formation. Common nucleophiles that react with the epoxy groups include amines, alcohols, and water.[10]

Caption: Key reactivity of diepoxy fatty acid esters: nucleophilic ring-opening.

This reactivity allows for the cross-linking of these molecules to form polymers or for their attachment to other molecules, which is a highly desirable feature in the design of drug delivery matrices and biomaterials.[11]

Thermal and Oxidative Stability

The thermal and oxidative stability of diepoxy fatty acid esters is a critical consideration for their storage and application. While the ester group itself is relatively stable, the epoxy groups can undergo thermal degradation at elevated temperatures.

-

Thermal Stability: Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these compounds.[2] The onset of decomposition is typically higher than that of the corresponding unsaturated precursors.

-

Oxidative Stability: The epoxidation of double bonds significantly improves the oxidative stability of the fatty acid ester.[12] The double bonds are the primary sites of oxidation in unsaturated fats, and their conversion to the more stable oxirane rings reduces the susceptibility to autoxidation.[13] However, under harsh oxidative conditions, the epoxy rings can degrade.

Relevance in Drug Development

The unique combination of a lipophilic backbone and reactive functional groups makes diepoxy fatty acid esters promising candidates for various applications in drug development.

-

Drug Delivery Vehicles: Their ability to solubilize poorly water-soluble drugs makes them suitable for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).[1][14] The potential for lymphatic uptake of lipid-based formulations can also be exploited to enhance the bioavailability of certain drugs.[14]

-

Bio-based Polymers and Hydrogels: The diepoxy functionality allows for cross-linking reactions to form biocompatible and biodegradable polymers and hydrogels. These materials can be used for controlled drug release, tissue engineering scaffolds, and bio-adhesives.

-

Specialized Excipients: Diepoxy fatty acid esters can be functionalized through their epoxy groups to create novel excipients with specific properties, such as enhanced mucoadhesion or targeted delivery capabilities.

It is important to note that the absorption of diepoxy fatty acids may be lower than that of their monoepoxy counterparts, a factor to consider in the design of oral formulations.[15]

Conclusion

Diepoxy fatty acid esters are a versatile class of bio-based molecules with a rich chemistry and a wide range of tunable physical properties. A thorough understanding of their synthesis, characterization, and reactivity is paramount for harnessing their full potential in the development of innovative pharmaceutical products. The combination of a lipid-compatible core and reactive epoxy handles provides a powerful platform for addressing some of the most pressing challenges in drug delivery and formulation science. As research in this area continues to grow, diepoxy fatty acid esters are poised to become increasingly important tools in the arsenal of researchers, scientists, and drug development professionals.

References

-

Novel biobased epoxy compounds: epoxidized sucrose esters of fatty acids - Green Chemistry (RSC Publishing). Available at: [Link]

-

Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins - MDPI. Available at: [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. Available at: [Link]

-

Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. Available at: [Link]

-

Dietary epoxy fatty acids are absorbed in healthy women - PubMed. Available at: [Link]

-

Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters - Frontiers. Available at: [Link]

-

Fatty acid ester - Wikipedia. Available at: [Link]

-

Spectroscopic and Quantitative Chemometric Analysis of the Epoxidised Oil/Amine System. Available at: [Link]

-

Reaction mechanism of epoxystearic and diepoxystearic acid methyl ester... - ResearchGate. Available at: [Link]

-

Fatty Acids Chemistry, Synthesis, and Applications Edited by Moghis U. Ahmad. Available at: [Link]

-

(PDF) Oxidative stability of fatty acid alkyl esters: A review - ResearchGate. Available at: [Link]

-

Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Epoxy Fatty Acids in Fats and Oils and their Formation during Heating - OpenAgrar. Available at: [Link]

-

Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. Available at: [Link]

-

Analysis of Oxidized Fatty Acids - AOCS. Available at: [Link]

-

Novel biobased epoxy compounds: Epoxidized sucrose esters of fatty acids - ResearchGate. Available at: [Link]

-

Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. Available at: [Link]

-

Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies - MDPI. Available at: [Link]

- US3553119A - Epoxy resin ester production - Google Patents.

-

(PDF) Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol - ResearchGate. Available at: [Link]

-

Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil - Scientific & Academic Publishing. Available at: [Link]

-

Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. Available at: [Link]

-

Mass Spectrometric Characterization of Epoxidized Vegetable Oils - ResearchGate. Available at: [Link]

-

Lipid excipients from Stéarinerie Dubois - IMPAG. Available at: [Link]

Sources

- 1. impag.ch [impag.ch]

- 2. Novel biobased epoxy compounds: epoxidized sucrose esters of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. article.sapub.org [article.sapub.org]

- 5. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid ester - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]

- 15. Dietary epoxy fatty acids are absorbed in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of diepoxyeicosanoates in biological systems

An In-depth Technical Guide to the Natural Occurrence of Diepoxyeicosanoates in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of arachidonic acid gives rise to a complex network of potent lipid mediators that are central to cellular signaling and the regulation of physiological and pathophysiological processes. While the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways producing prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs) have been extensively studied, a novel class of molecules, the diepoxyeicosanoids, is emerging from the frontier of lipidomics. These molecules, characterized by two epoxide moieties, are generated through enzymatic pathways including the COX pathway in platelets. This guide provides a comprehensive technical overview of the biosynthesis, analytical methodologies for detection, and the putative biological roles of these naturally occurring diepoxyeicosanoates, offering insights for researchers and professionals in drug development.

Introduction: A New Frontier in the Arachidonic Acid Cascade

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a cornerstone of cellular signaling. In response to physiological stimuli, AA is liberated from membrane phospholipids and rapidly metabolized by three primary enzymatic routes: COX, LOX, and CYP pathways[1]. These pathways generate eicosanoids, a superfamily of lipid mediators with profound biological effects.

While mono-epoxides, such as the epoxyeicosatrienoic acids (EETs) produced by CYP epoxygenases, are well-characterized for their roles in vasodilation, anti-inflammation, and cellular protection, recent discoveries have identified endogenously produced diepoxyeicosanoids [2][3]. A key example is the identification of 8,9–11,12-diepoxy-13-hydroxyeicosadienoic acid, a product of COX-1 or COX-2 enzymatic activity in human platelets[4]. The presence of two reactive epoxide groups suggests unique chemical properties and biological functions, distinguishing them from their mono-epoxide counterparts and opening new avenues of investigation into their roles in hemostasis, inflammation, and intercellular communication.

Biosynthesis and Metabolism of Diepoxyeicosanoids

The formation of diepoxyeicosanoids represents a specialized branch of the arachidonic acid cascade. Unlike EETs, which are primarily products of the CYP pathway, compelling evidence points to the involvement of the COX pathway in the generation of certain diepoxides.

Cyclooxygenase (COX)-Mediated Biosynthesis

Groundbreaking work has demonstrated that activated human platelets can synthesize a diepoxy-eicosanoid via COX-1 or COX-2[4]. This pathway is distinct from the canonical prostaglandin synthesis route. The proposed mechanism involves the initial oxidation of arachidonic acid, followed by a second oxygenation event that forms the diepoxy structure before the molecule is released from the enzyme's active site. This discovery implicates diepoxyeicosanoids as potential key players in platelet biology and thrombosis.

Caption: COX-mediated biosynthesis and metabolism of diepoxyeicosanoids.

Putative Cytochrome P450 (CYP) Involvement

CYP epoxygenases are responsible for the formation of mono-epoxides (EETs) by acting on one of the four double bonds of arachidonic acid[3][5]. While less documented, it is mechanistically plausible that certain CYP isoforms could perform a second epoxidation on an EET molecule or sequential epoxidations on arachidonic acid itself, yielding diepoxy products. This potential pathway warrants further investigation, as it would suggest a broader tissue distribution and range of functions for these molecules beyond the hematopoietic system.

Metabolic Inactivation by Soluble Epoxide Hydrolase (sEH)

The biological activity of epoxides is tightly regulated by their degradation. The primary enzyme responsible for inactivating EETs is soluble epoxide hydrolase (sEH), which converts the epoxide moieties to their corresponding, and generally less active, vicinal diols (dihydroxyeicosatrienoic acids, or DHETs)[2][6]. It is highly probable that sEH similarly metabolizes diepoxyeicosanoids by hydrolyzing one or both epoxide rings, terminating their signaling activity. This positions sEH as a critical control point and a prime therapeutic target for modulating the levels of these potent lipids[7][8].

Analytical Methodologies: A Validated Approach

The low endogenous concentrations and structural complexity of diepoxyeicosanoids necessitate highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their definitive identification and quantification[9][10].

Experimental Protocol: Extraction and Quantification

This protocol provides a self-validating framework for the analysis of diepoxyeicosanoids from biological matrices such as plasma or cell culture supernatants.

Step 1: Sample Preparation & Internal Standard Spiking

-

Rationale: To ensure accurate quantification and account for sample loss during extraction, a deuterated internal standard (IS) structurally analogous to the target analyte should be used.

-

Procedure:

-

Thaw 500 µL of the biological sample (e.g., plasma) on ice[11].

-

Add 10 µL of an antioxidant solution (e.g., butylated hydroxytoluene) to prevent auto-oxidation.

-

Spike the sample with 10 µL of a deuterated diepoxyeicosanoid internal standard solution (e.g., d4-8,9-11,12-DiHETrE) at a known concentration.

-

Add 2 mL of ice-cold methanol to precipitate proteins[11]. Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the precipitated protein. Collect the supernatant.

-

Step 2: Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to remove interfering substances (salts, polar lipids, proteins) and concentrate the analytes of interest, thereby increasing the sensitivity of the LC-MS/MS analysis[10].

-

Procedure:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from Step 1 onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the lipid mediators with 2 mL of methyl formate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

Step 3: LC-MS/MS Analysis

-

Rationale: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the differentiation of isomers and precise quantification[12].

-

Procedure:

-

Inject 10 µL of the reconstituted sample onto a C18 analytical column.

-

Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for the target analyte and the internal standard.

-

Table 1: Example MRM Transitions for a Putative Diepoxyeicosanoid

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 8,9-11,12-DiHETrE | 351.2 | 195.1 | -25 |

| d4-8,9-11,12-DiHETrE (IS) | 355.2 | 198.1 | -25 |

Note: These values are theoretical and must be optimized empirically.

Step 4: Data Analysis and Validation

-

Rationale: Rigorous criteria are essential for confident identification.

-

Procedure:

-

Confirm analyte identity by matching the retention time to that of an authentic standard (if available) or by using established relative retention times[11].

-

Ensure the signal-to-noise ratio for the analyte peak is ≥10 for quantification.

-

Calculate the concentration of the endogenous analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Caption: Workflow for the analysis of diepoxyeicosanoids.

Biological Functions and Therapeutic Implications

While research into the specific functions of diepoxyeicosanoids is in its infancy, their structural similarity to EETs and their origin in platelets provide a strong basis for hypothesizing their roles in several key physiological systems.

Cardiovascular and Renal Systems

EETs are potent vasodilators that contribute to the regulation of blood pressure and tissue blood flow[2][8]. They exert this effect in part by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and relaxation[13]. Diepoxyeicosanoids may share these properties, potentially acting as endothelium-derived hyperpolarizing factors (EDHFs). Their role in the kidney could involve modulating ion transport and protecting against ischemic injury, functions well-established for EETs[6][14].

Inflammation and Immunity

The discovery of a diepoxyeicosanoid in platelets strongly suggests a role in inflammation and immunity[4]. EETs are known to possess potent anti-inflammatory properties, and inhibiting their degradation via sEH inhibitors has shown therapeutic benefit in animal models of inflammatory diseases[7]. Diepoxyeicosanoids may act similarly, modulating leukocyte recruitment, cytokine release, and the resolution of inflammation.

Caption: Hypothetical anti-inflammatory signaling pathway for diepoxyeicosanoids.

Neuroprotection

In the central nervous system, EETs exhibit significant neuroprotective effects by reducing inflammation, inhibiting neuronal apoptosis, and increasing cerebral blood flow[15]. Diepoxyeicosanoids may contribute to these protective mechanisms, making their pathway a potential target for treating neurodegenerative diseases and stroke.

Therapeutic Potential

The central role of sEH in degrading both mono- and di-epoxy eicosanoids makes it an attractive therapeutic target. Pharmacological inhibition of sEH stabilizes these protective lipids, amplifying their beneficial effects. sEH inhibitors are currently under investigation for the treatment of hypertension, inflammatory pain, and cardiovascular disease, and their efficacy may be due, in part, to the preservation of diepoxyeicosanoids[8][14].

Future Perspectives and Conclusion

The field of diepoxyeicosanoids is poised for significant advancement. Key future directions for research include:

-

Chemical Synthesis: The total chemical synthesis of diepoxyeicosanoid stereoisomers is paramount for confirming their exact structures and for use as analytical standards and pharmacological tools[4].

-

Receptor Identification: Elucidating the specific cell surface or nuclear receptors that mediate the biological effects of these molecules will be crucial for understanding their mechanism of action.

-

Broader Profiling: Investigating the presence and regulation of diepoxyeicosanoids in a wider range of tissues, cell types, and disease states will clarify their physiological and pathological relevance.

References

-

Bellien, J., & Thuillez, C. (2011). Modulation of Cytochrome-Derived Epoxyeicosatrienoic Acids Pathway: A Promising Pharmacological Approach to Prevent Endothelial Dysfunction in Cardiovascular Diseases? Journal of Cardiovascular Pharmacology. [Link]

-

Besoind, A., & Bellien, J. (2017). Epoxyeicosatrienoic acid pathway in human health and diseases. Pharmacological Reports. [Link]

-

Vylkova, M. Y., et al. (2019). Revising the structure of a new eicosanoid from human platelets to 8,9–11,12-diepoxy-13-hydroxyeicosadienoic acid. Journal of Biological Chemistry. [Link]

-

Roman, R. J. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Annual Review of Pharmacology and Toxicology. [Link]

-

Lu, T., et al. (2007). Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes. The Journal of Physiology. [Link]

-

SCIEX. (n.d.). Comprehensive targeted method for lipid mediator analysis. SCIEX Technical Note. [Link]

-

Lísa, M., & Holčapek, M. (2023). Recent Analytical Methodologies in Lipid Analysis. Metabolites. [Link]

-

Zhang, W., et al. (2013). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. American Journal of Translational Research. [Link]

-

Geng, H., et al. (2018). Neuroprotective effects of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators. [Link]

-

Campbell, W. B. (2010). Vascular pharmacology of epoxyeicosatrienoic acids. Current Opinion in Pharmacology. [Link]

-

Colas, R. A., Gomez, E. A., & Dalli, J. (2020). Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS. ResearchGate. [Link]

-

Theken, K. N., & Lee, C. R. (2009). Epoxyeicosatrienoic acids: formation, metabolism and potential role in tissue physiology and pathophysiology. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. [Link]

-

Spector, A. A. (2000). Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function. Journal of Lipid Research. [Link]

-

Falck, J. R., et al. (1990). Endogenous Biosynthesis of Arachidonic Acid Epoxides in Humans: Increased Formation in Pregnancy-Induced Hypertension. The Journal of Clinical Investigation. [Link]

-

Patanè, M., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules. [Link]

-

Powell, W. S., & Rokach, J. (2021). Eicosanoid receptors as therapeutic targets for asthma. Pharmacology & Therapeutics. [Link]

-

Capdevila, J. H., et al. (2002). Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of Lipid Research. [Link]

-

Chen, J. K., et al. (2002). Cytochrome P450 epoxygenase metabolism of arachidonic acid inhibits apoptosis. Molecular and Cellular Biology. [Link]

-

Dalli, J., et al. (2023). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Analytical Chemistry. [Link]

-

Oliw, E. H. (1989). Biosynthesis of 18(RD)-hydroxyeicosatetraenoic acid from arachidonic acid by microsomes of monkey seminal vesicles. Some properties of a novel fatty acid omega 3-hydroxylase and omega 3-epoxygenase. The Journal of Biological Chemistry. [Link]

-

Patrono, C., & Rocca, B. (2009). New approaches to the modulation of the cyclooxygenase-2 and 5-lipoxygenase pathways. Current Pharmaceutical Design. [Link]

-

SCIEX. (n.d.). Targeted profiling of lipid mediators. SCIEX Technical Note. [Link]

Sources

- 1. New approaches to the modulation of the cyclooxygenase-2 and 5-lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revising the structure of a new eicosanoid from human platelets to 8,9–11,12-diepoxy-13-hydroxyeicosadienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular pharmacology of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of cytochrome-derived epoxyeicosatrienoic acids pathway: a promising pharmacological approach to prevent endothelial dysfunction in cardiovascular diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 11,14-Diepoxyeicosanoate

CAS Number: 355803-78-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 11,14-Diepoxyeicosanoate, a diepoxy fatty acid ester with potential significance in biomedical research. While direct studies on this specific molecule are limited, this document synthesizes information from closely related diepoxy fatty acids and their esters to present a scientifically grounded perspective on its synthesis, biological relevance, analytical characterization, and potential metabolic fate.

Introduction: The Emerging Role of Diepoxy Fatty Acid Esters

This compound belongs to the class of epoxy fatty acids (EpFAs), which are gaining considerable attention as signaling molecules in various physiological and pathological processes.[1] These molecules are endogenous mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) enzymes.[1] The presence of two epoxide rings in the C20 fatty acid backbone of this compound suggests a unique chemical reactivity and potential for distinct biological activities.

EpFAs are known to play crucial roles in regulating inflammation, blood pressure, and pain perception.[1][2] Their biological effects are often terminated by enzymatic hydrolysis to the corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH).[2] Consequently, molecules like this compound are valuable tools for investigating the sEH pathway and may serve as leads for the development of novel therapeutics.

Physicochemical Properties and Structure

While extensive experimental data for this compound is not publicly available, its fundamental properties can be inferred from its chemical structure.

| Property | Value | Source |

| CAS Number | 355803-78-0 | AK Scientific[2] |

| Molecular Formula | C22H40O4 | AK Scientific[2] |

| Molecular Weight | 368.55 g/mol | AK Scientific[2] |

| Synonyms | 2-Oxiranedecanoic acid, 3-[(3-pentyl-2-oxiranyl)methyl]-, ethyl ester | CymitQuimica[3] |

| Structure | A 20-carbon chain with epoxide rings at the 11,12 and 14,15 positions, and an ethyl ester at the carboxyl terminus. | Inferred |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been identified in publicly available literature. However, a plausible synthetic route can be designed based on established methods for the epoxidation of unsaturated fatty acid esters. The logical precursor for this synthesis is Ethyl cis-11,14-eicosadienoate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Epoxidation of Ethyl cis-11,14-eicosadienoate

This protocol is a generalized procedure and should be optimized for the specific substrate and scale of the reaction.

-

Dissolution: Dissolve Ethyl cis-11,14-eicosadienoate in a suitable aprotic solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Epoxidizing Agent Addition: Slowly add a solution of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or in situ generated peroxyformic acid, to the reaction mixture.[4] The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine. Extract the aqueous layers with the organic solvent used in the reaction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is not available. However, based on the extensive research on other epoxy fatty acids, a probable mechanism of action can be postulated.

The Cytochrome P450 / Soluble Epoxide Hydrolase Pathway

Sources

- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Diepoxy Fatty Acid Esters: A Technical Guide for Researchers

Foreword: Charting a New Course in Lipid Mediator Biology

For decades, the field of lipid biology has been dominated by the study of eicosanoids and other well-established signaling molecules. However, a growing body of evidence suggests that a lesser-known class of compounds, the diepoxy fatty acid esters, holds significant and largely untapped therapeutic potential. These fascinating molecules, characterized by the presence of two epoxide rings within their fatty acid backbone, are emerging as potent modulators of key physiological and pathophysiological processes. This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the biological activities of diepoxy fatty acid esters, and to provide the practical knowledge necessary to investigate these promising compounds in a laboratory setting. By moving beyond established paradigms and embracing the complexity of the lipidome, we can unlock new avenues for the development of novel therapeutics for a range of human diseases.

Section 1: The Molecular Landscape of Diepoxy Fatty Acid Esters

Diepoxy fatty acid esters are derivatives of polyunsaturated fatty acids (PUFAs) where two of the double bonds have been converted to epoxide groups. The esterification, typically at the carboxylic acid functional group, enhances the lipophilicity of these molecules, potentially influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

One of the key distinctions in the biological fate of these molecules compared to their monoepoxy counterparts lies in their absorption. Studies have shown that diepoxy fats are less readily absorbed than monoepoxy fats in humans, a factor that must be considered when designing in vivo experiments and contemplating therapeutic applications[1].

Section 2: Unraveling the Biological Activities and Mechanisms of Action

The biological activities of epoxy fatty acids, in general, are multifaceted, with prominent roles in the regulation of inflammation, pain, and cardiovascular homeostasis. While much of the existing research has focused on monoepoxy fatty acids, the unique structural features of diepoxy compounds suggest potentially distinct or enhanced biological effects.

Anti-inflammatory Properties

Epoxy fatty acids are well-documented as anti-inflammatory agents.[2] Their mechanism of action often involves the modulation of key inflammatory pathways. While direct evidence for diepoxy fatty acid esters is still emerging, it is hypothesized that they share and potentially amplify the anti-inflammatory effects observed with monoepoxy fatty acids. These effects are thought to be mediated, in part, by their ability to inhibit the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes epoxy fatty acids to their corresponding, and often less active or even pro-inflammatory, diols.[3] By resisting this degradation, epoxy fatty acids can exert sustained anti-inflammatory effects.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PUFA [label="Polyunsaturated\nFatty Acid"]; CYP450 [label="Cytochrome P450\nEpoxygenase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diepoxy_FA [label="Diepoxy Fatty Acid\nEster"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrol [label="Tetrahydroxy\nFatty Acid"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

PUFA -> CYP450; CYP450 -> Diepoxy_FA; Diepoxy_FA -> sEH [label="Metabolism"]; sEH -> Tetrol; Diepoxy_FA -> Anti_Inflammatory [label="Promotes"]; } caption { label = "Metabolic pathway of diepoxy fatty acid esters and their role in inflammation."; fontsize = 10; fontname = "Arial"; }

Potential as an Anti-cancer Agent

Emerging research points towards the potential cytotoxic effects of certain fatty acid derivatives against cancer cells. For instance, hexadecanoic acid methyl ester has been reported to have anti-inflammatory and potential cancer-preventing activities.[4] While the direct cytotoxic effects of diepoxy fatty acid esters are an active area of investigation, it is plausible that the introduction of two reactive epoxide groups could enhance their ability to induce apoptosis or inhibit cell proliferation in cancerous cells. Further research is warranted to explore this promising therapeutic avenue.

Modulation of Cellular Signaling Pathways

The biological effects of diepoxy fatty acid esters are ultimately mediated by their interaction with intracellular signaling pathways. While the precise targets of many of these molecules are still being elucidated, it is known that fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[5][6][7] PPARs are key regulators of lipid metabolism and inflammation, and their activation by fatty acid derivatives can lead to a downstream cascade of gene expression changes that contribute to the observed physiological effects. It is hypothesized that the unique three-dimensional structure of diepoxy fatty acid esters may confer a distinct binding affinity and activation profile for different PPAR isoforms.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Diepoxy_FA [label="Diepoxy Fatty\nAcid Ester"]; PPAR [label="PPAR\n(Nuclear Receptor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR"]; PPRE [label="PPRE\n(DNA Response Element)"]; Gene_Expression [label="Target Gene\nExpression"]; Biological_Effects [label="Biological Effects\n(e.g., Anti-inflammation,\nMetabolic Regulation)"];

Diepoxy_FA -> PPAR [label="Binds to"]; PPAR -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Biological_Effects; } caption { label = "Hypothesized signaling pathway of diepoxy fatty acid esters via PPAR activation."; fontsize = 10; fontname = "Arial"; }

Section 3: Methodologies for the Synthesis and Analysis of Diepoxy Fatty Acid Esters

The investigation of the biological activities of diepoxy fatty acid esters necessitates robust methods for their synthesis and analysis. This section provides detailed, step-by-step protocols for key experimental workflows.

Synthesis of Diepoxy Fatty Acid Methyl Esters

The synthesis of diepoxy fatty acid methyl esters typically involves a two-step process: first, the esterification of the parent polyunsaturated fatty acid, followed by the epoxidation of the double bonds.

Step-by-Step Protocol for the Synthesis of Diepoxy Stearic Acid Methyl Ester from Linoleic Acid:

-

Esterification of Linoleic Acid:

-

Dissolve 1 gram of linoleic acid in 20 mL of methanol.

-

Add 0.2 mL of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2 hours at 65°C.

-

After cooling, add 20 mL of water and extract the methyl linoleate with 3 x 20 mL of hexane.

-

Wash the combined organic layers with 20 mL of 5% sodium bicarbonate solution and then with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain methyl linoleate.

-

-

Epoxidation of Methyl Linoleate:

-

Dissolve the obtained methyl linoleate in 50 mL of dichloromethane.

-

Add 2.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes at 0°C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of 10% sodium sulfite solution.

-

Separate the organic layer, and wash it with 20 mL of 5% sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure diepoxy stearic acid methyl ester.

-

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Linoleic Acid"]; Esterification [label="Esterification\n(Methanol, H2SO4)"]; Methyl_Linoleate [label="Methyl Linoleate"]; Epoxidation [label="Epoxidation\n(m-CPBA)"]; Crude_Product [label="Crude Diepoxy\nStearic Acid\nMethyl Ester"]; Purification [label="Column\nChromatography"]; Final_Product [label="Pure Diepoxy\nStearic Acid\nMethyl Ester"];

Start -> Esterification; Esterification -> Methyl_Linoleate; Methyl_Linoleate -> Epoxidation; Epoxidation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; } caption { label = "Workflow for the synthesis of diepoxy stearic acid methyl ester."; fontsize = 10; fontname = "Arial"; }

Analytical Techniques for Characterization and Quantification

Accurate characterization and quantification of diepoxy fatty acid esters are crucial for interpreting biological data. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.[8][9][10][11]

Key Parameters for LC-MS/MS Analysis:

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MRM Transitions | Specific to the target diepoxy fatty acid ester |

Section 4: In Vitro and In Vivo Models for Assessing Biological Activity

A variety of in vitro and in vivo models can be employed to investigate the biological activities of diepoxy fatty acid esters.

In Vitro Assays

-

Anti-inflammatory Assays: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common model to assess anti-inflammatory activity.[12] The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) can be measured in the presence and absence of the test compounds.

-

Cytotoxicity Assays: The potential cytotoxic effects of diepoxy fatty acid esters on cancer cell lines can be evaluated using assays such as the MTT or LDH release assay.[13]

-

Reporter Gene Assays: To investigate the activation of nuclear receptors like PPARs, reporter gene assays can be utilized in cells transiently or stably expressing a PPAR-responsive reporter construct.

Step-by-Step Protocol for an In Vitro Anti-inflammatory Assay:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the diepoxy fatty acid ester for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity.

In Vivo Models

-

Models of Inflammation: The carrageenan-induced paw edema model in rodents is a widely used acute inflammatory model.[3] The anti-inflammatory effects of diepoxy fatty acid esters can be assessed by measuring the reduction in paw swelling.

-

Models of Pain: The formalin test or the spared nerve injury (SNI) model can be used to evaluate the analgesic properties of these compounds.

-

Models of Cardiovascular Disease: Models of hypertension, such as the spontaneously hypertensive rat (SHR), can be used to investigate the cardiovascular protective effects of diepoxy fatty acid esters.

Section 5: Future Directions and Therapeutic Perspectives

The study of diepoxy fatty acid esters is a rapidly evolving field with immense therapeutic potential. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the position of the epoxide groups and the nature of the ester moiety influence biological activity will be crucial for the design of more potent and selective compounds.

-

Target Identification: Elucidating the specific molecular targets of diepoxy fatty acid esters will provide a deeper understanding of their mechanisms of action and facilitate the development of targeted therapies.

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME and toxicology studies are essential to assess the drug-like properties and safety profiles of these compounds.

The exploration of diepoxy fatty acid esters represents a paradigm shift in our understanding of lipid-mediated signaling. By continuing to unravel the complexities of these fascinating molecules, we are poised to develop a new generation of therapeutics for a wide range of inflammatory, oncologic, and cardiovascular diseases.

References

-

Wilson, R., Fernie, C. E., Scrimgeour, C. M., Lyall, K., Smyth, L., & Riemersma, R. A. (2002). Dietary epoxy fatty acids are absorbed in healthy women. European journal of clinical investigation, 32(2), 79–83. [Link]

-

MS of derivatives of methyl esters of vernolic acid (A and B) and epoxy... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Determination of some bioactive chemical constituents from Thesium humile Vahl. (n.d.). Retrieved January 27, 2026, from [Link]

-

Bioactive compound and their biological activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. (n.d.). Retrieved January 27, 2026, from [Link]

-

Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

PREPARATION AND CHARACTERIZATION OF VERNOLIC ACID METHYL ESTER FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS - ICP. (n.d.). Retrieved January 27, 2026, from [Link]

-

Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Anti-Inflammatory Effect of Specialized Proresolving Lipid Mediators on Mesenchymal Stem Cells: An In Vitro Study - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

PREPARATION AND CHARACTERIZATION OF VERNOLIC ACID METHYL ESTER FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS Yonas Chebude1*, Gutt - AJOL. (n.d.). Retrieved January 27, 2026, from [Link]

-

Antibacterial Properties of Methanolic Leaf Extracts of Melia azedarach L. against Gram-Positive and Gram-Negative Pathogenic Bacteria - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms - eScholarship.org. (n.d.). Retrieved January 27, 2026, from [Link]

-

In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

LC–MS/MS System Developed for Fatty Acid Analysis | LCGC International. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fatty acid epoxides in the regulation of the inflammation. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Anti-Inflammatory Effect of Specialized Proresolving Lipid Mediators on Mesenchymal Stem Cells: An In Vitro Study - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents. (n.d.).

-

Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU - Akademie věd České republiky. (n.d.). Retrieved January 27, 2026, from [Link]

-

Structural basis for the activation of PPARγ by oxidized fatty acids - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids - iris@unitn. (n.d.). Retrieved January 27, 2026, from [Link]

-

University of Thi-Qar Journal of Science (UTJsci) - GC-MS Assay to Ethanolic and Aquatic Extract of Mentha spicata L. leaves and Detection Effect of Extract as Antibacterial. (n.d.). Retrieved January 27, 2026, from [Link]

-

Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce - eScholarship.org. (n.d.). Retrieved January 27, 2026, from [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (n.d.). Retrieved January 27, 2026, from [Link]

-

Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts - DergiPark. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Dietary epoxy fatty acids are absorbed in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid epoxides in the regulation of the inflammation [pbmc.ibmc.msk.ru]

- 3. escholarship.org [escholarship.org]

- 4. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids [mdpi.com]

- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. iris.unitn.it [iris.unitn.it]

- 12. ijcrt.org [ijcrt.org]

- 13. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 11,14-Diepoxyeicosanoate: Charting Its Potential Intersection with Eicosanoid Signaling Pathways

An In-Depth Technical Guide for Researchers

Abstract

Eicosanoids are potent lipid mediators that orchestrate a vast array of physiological and pathological processes, most notably inflammation. The enzymatic pathways that produce them—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—represent critical targets for therapeutic intervention. This guide focuses on Ethyl 11,14-Diepoxyeicosanoate, a diepoxide derivative of a 20-carbon fatty acid. While its biological functions remain largely uncharacterized, its structure suggests a potential interaction with the eicosanoid cascade. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate this relationship. We move beyond mere description to offer detailed, field-proven experimental methodologies, explaining the causal logic behind each protocol. From direct enzyme inhibition assays to global lipidomic profiling via LC-MS/MS, this guide serves as a complete roadmap for elucidating the role of this compound and similar novel lipids in inflammatory signaling.

Section 1: The Eicosanoid Signaling Cascade: A Primer

Eicosanoids are a family of signaling molecules derived from the enzymatic oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid (AA) being the most common precursor in mammalian cells.[1][2] These molecules are not stored; instead, they are synthesized on demand in response to extracellular stimuli and act locally as autocrine or paracrine mediators.[3][4] Their rapid metabolism ensures that their signaling is tightly controlled and transient.[3] The dysregulation of eicosanoid production is a hallmark of numerous diseases, including chronic inflammation, cardiovascular disease, and cancer.[1]

The biosynthesis of eicosanoids from arachidonic acid, which is first liberated from membrane phospholipids by phospholipase A2 (PLA2), proceeds through three major enzymatic pathways.[2][3]

-

The Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes (TXs).[3][5] It is initiated by the COX enzymes (also known as prostaglandin-endoperoxide synthases), which exist as two primary isoforms: COX-1, constitutively expressed for homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[1][2] This pathway is the principal target of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

The Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs) and lipoxins.[3][5] Key enzymes such as 5-LOX, 12-LOX, and 15-LOX catalyze the insertion of molecular oxygen into arachidonic acid, leading to potent inflammatory mediators involved in allergic reactions and immune responses.[5]

-

The Cytochrome P450 (CYP450) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][6] EETs are potent signaling molecules involved in regulating vascular tone and angiogenesis, often exerting anti-inflammatory effects.[7]

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", fontcolor="#202124"];

COX_Pathway [label="COX-1 / COX-2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX_Pathway [label="LOX Enzymes\n(5-LOX, 12-LOX, etc.)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450_Pathway [label="CYP450 Epoxygenase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PGs_TXs [label="Prostaglandins (PGs)\nThromboxanes (TXs)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTs_LXs [label="Leukotrienes (LTs)\nLipoxins (LXs)", fillcolor="#F1F3F4", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic\nAcids (EETs)", fillcolor="#F1F3F4", fontcolor="#202124"];

Inflammation_COX [label="Inflammation, Pain, Fever\nPlatelet Aggregation", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Inflammation_LOX [label="Inflammation, Allergy\nImmune Response", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Vasodilation [label="Vasodilation\nAnti-inflammation", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Membrane -> PLA2 [label="Stimuli"]; PLA2 -> AA [label="Liberates"];

AA -> COX_Pathway; AA -> LOX_Pathway; AA -> CYP450_Pathway;

COX_Pathway -> PGs_TXs; LOX_Pathway -> LTs_LXs; CYP450_Pathway -> EETs;

PGs_TXs -> Inflammation_COX [style=dashed]; LTs_LXs -> Inflammation_LOX [style=dashed]; EETs -> Vasodilation [style=dashed]; } Caption: Overview of the three major eicosanoid biosynthesis pathways.

Section 2: this compound: A Structural Overview

This compound is the ethyl ester form of 11,14-diepoxyeicosanoic acid. Its structure is derived from cis-11,14-eicosadienoic acid, a 20-carbon omega-6 fatty acid.[8][9] The defining features are the two epoxide rings located at the C11-C12 and C14-C15 positions, which replace the original double bonds of its precursor.

Currently, the primary documented application of this compound is as an analytical standard, particularly for the determination of epoxidized oils in food products.[8] There is a notable absence of published data on its specific biological activities. However, its structure is analogous to other oxidized fatty acids, particularly the EETs generated by the CYP450 pathway. EETs are known to be potent signaling molecules that can be incorporated into phospholipids and act via G-protein coupled receptors.[7] The presence of two epoxide groups on the eicosanoid backbone of this compound suggests it could be a stable mimetic of endogenous epoxy-lipids, a substrate for epoxide hydrolases, or a modulator of the enzymes within the eicosanoid cascade. This structural rationale forms the basis for the investigative framework proposed herein.

Section 3: Investigating the Interface: A Methodological Framework

To characterize the relationship between this compound and eicosanoid pathways, a multi-tiered approach is required. This framework progresses from direct, cell-free enzymatic assays to complex cellular models and culminates in comprehensive lipidomic profiling.

Part 3.1: Direct Enzyme Interaction – In Vitro Assays

Causality: The first logical step is to determine if the compound directly interacts with the key enzymes of the pro-inflammatory COX and LOX pathways. An in vitro enzyme inhibition assay provides a clean, unambiguous measure of direct binding and inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects. This approach directly tests the hypothesis that the compound functions as a competitive or non-competitive inhibitor.

This protocol is adapted from commercially available colorimetric inhibitor screening kits.[10] It measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and then reduces it to PGH2.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer according to the supplier's instructions.

-

Prepare a solution of Heme cofactor in the assay buffer.

-

Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare the substrate solution of Arachidonic Acid in ethanol and dilute it in the assay buffer.

-

Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 0.1 µM to 100 µM) in the assay buffer. Include a known NSAID (e.g., Ibuprofen) as a positive control and a vehicle control (DMSO).[10]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of Heme.

-

Add 10 µL of the COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound dilution, positive control, or vehicle control.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Incubate for 2 minutes at 37°C.

-

Add 10 µL of the colorimetric substrate solution.

-

Read the absorbance at 590 nm using a plate reader. The absorbance is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

| Parameter | Description | Example Value |

| IC50 | Inhibitor concentration causing 50% enzyme inhibition. | Varies |

| Enzyme Source | Recombinant human or purified ovine enzymes. | COX-1 (ovine), COX-2 (human) |

| Substrate | The fatty acid converted by the enzyme. | Arachidonic Acid |

| Detection Method | Colorimetric, Fluorometric, or LC-MS based. | Colorimetric (TMPD) |

| Positive Control | A known inhibitor for assay validation. | Ibuprofen, Celecoxib |

Part 3.2: Cellular Response Profiling – Cell-Based Inflammation Assays

Causality: While in vitro assays test for direct inhibition, they do not capture the biological reality of a cellular system. A cell-based assay is essential to determine if the compound can modulate an inflammatory response in a more physiologically relevant context. This approach assesses the compound's net effect, integrating its cell permeability, stability, and potential engagement with intracellular signaling cascades that regulate eicosanoid production.

This protocol uses a human monocytic cell line (e.g., THP-1) differentiated into macrophages, which are key players in inflammation.[11]

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Induce differentiation into macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the differentiated macrophages with various concentrations of this compound (or vehicle control) for 1 hour.

-

Induce an inflammatory response by stimulating the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 6-24 hours.[12] Include an unstimulated control group.

-

-

Readout - Cytokine Measurement (ELISA):

-

After the stimulation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s protocol.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of the cytokine in each sample.

-

Determine the effect of the test compound by comparing the cytokine levels in the LPS + compound-treated groups to the LPS + vehicle-treated group.

-

Part 3.3: Global Eicosanoid Profiling – LC-MS/MS-based Lipidomics

Causality: The COX and LOX pathways are interconnected. Inhibiting one can shunt the arachidonic acid substrate to the other, leading to complex and sometimes counterintuitive changes in the lipid mediator profile.[13] Therefore, a global, unbiased profiling technique is necessary to understand the full impact of the test compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide array of eicosanoids simultaneously.[6][14][15]

This workflow outlines the critical steps from sample preparation to data acquisition for profiling eicosanoids in cell culture media.[16][17]

// Nodes A [label="1. Cell Culture & Treatment\n(e.g., LPS-stimulated macrophages\n+ test compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Sample Collection\n- Collect supernatant\n- Add internal standards\n- Quench with methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Solid-Phase Extraction (SPE)\n- Condition C18 column\n- Load sample\n- Wash to remove interferences\n- Elute eicosanoids", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Sample Concentration\n- Evaporate solvent under nitrogen\n- Reconstitute in mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis\n- Inject sample\n- Chromatographic separation (C18)\n- ESI ionization (Negative Mode)\n- MS/MS detection (MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Data Processing\n- Peak integration\n- Quantification against standards\n- Statistical analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Workflow for LC-MS/MS-based eicosanoid profiling.

-

Sample Preparation & Extraction:

-

Perform a cell-based experiment as described in Part 3.2.

-

Collect the cell culture supernatant (e.g., 1 mL) into a tube containing a cocktail of deuterated internal standards (e.g., PGE2-d4, LTB4-d4) to correct for sample loss during processing.

-

Immediately add cold methanol to quench enzymatic activity and precipitate proteins.[17]

-

Centrifuge to pellet the protein and transfer the supernatant to a new tube.

-

Perform Solid-Phase Extraction (SPE) using a C18 cartridge to isolate the lipid mediators from the complex matrix.[16][17]

-

Elute the eicosanoids with an organic solvent (e.g., methanol or ethyl acetate).

-

Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column to separate the different eicosanoid species based on their polarity.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[18]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode for detection. In MRM, the first quadrupole selects for the parent ion (Q1), the second quadrupole fragments it (q2), and the third quadrupole selects for a specific fragment ion (Q3). This highly specific Q1/Q3 transition provides excellent sensitivity and minimizes interferences.[18]

-

-

Data Analysis:

-

Identify each eicosanoid by its specific retention time and MRM transition.

-